2-Ethyl-4-fluoroaniline;hydrochloride
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Overview
Description
2-Ethyl-4-fluoroaniline;hydrochloride is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an ethyl group and a fluorine atom attached to the benzene ring, along with a hydrochloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-fluoroaniline;hydrochloride typically involves the following steps:
Nitration of Ethylbenzene: Ethylbenzene is nitrated to form 2-ethyl-4-nitrobenzene.
Reduction: The nitro group in 2-ethyl-4-nitrobenzene is reduced to form 2-ethyl-4-fluoroaniline.
Fluorination: The aniline derivative is then fluorinated to introduce the fluorine atom at the desired position.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and yield of the final product. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
2-Ethyl-4-fluoroaniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-fluoroaniline;hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
4-Fluoroaniline: A simpler analogue with only a fluorine atom attached to the benzene ring.
2-Ethylaniline: An analogue with an ethyl group but without the fluorine atom.
4-Fluoro-N-methylaniline: A derivative with a methyl group instead of an ethyl group.
Uniqueness: 2-Ethyl-4-fluoroaniline;hydrochloride is unique due to the presence of both an ethyl group and a fluorine atom, which confer distinct chemical properties. The combination of these substituents can enhance the compound’s reactivity and interaction with biological targets, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-ethyl-4-fluoroaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-2-6-5-7(9)3-4-8(6)10;/h3-5H,2,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUGTLJTIRJZSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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